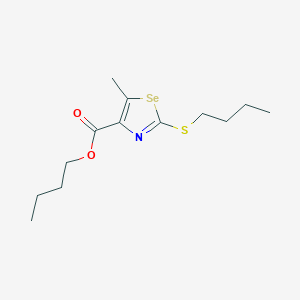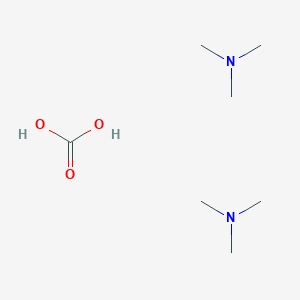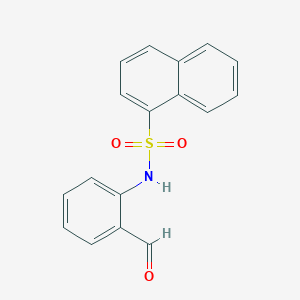![molecular formula C47H86NO9P B12592119 3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate CAS No. 425429-22-7](/img/structure/B12592119.png)
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid typically involves a multi-step process. One common method includes the reaction of dodecylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
For [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate, the synthesis involves the phosphorylation of tocopherol (vitamin E) derivatives. This process usually requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-carboxyethyl(dodecyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate can undergo:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of tocopherol and phosphoric acid.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis and esterification reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential roles in cellular processes. They are used in the development of biochemical assays and as probes to study enzyme activities.
Medicine
In medicine, these compounds have potential therapeutic applications. They are investigated for their antioxidant properties and potential use in drug delivery systems.
Industry
Industrially, these compounds are used in the formulation of cosmetics, pharmaceuticals, and as additives in various products to enhance stability and performance.
Wirkmechanismus
The mechanism of action of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid involves its interaction with cellular membranes and proteins. It can modulate enzyme activities and influence cellular signaling pathways. The phosphate derivative of tocopherol acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
- N-(2-carboxyethyl)-N-dodecyl-β-alanine
Uniqueness
3-[2-carboxyethyl(dodecyl)amino]propanoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties, making it suitable for applications in lipid environments. The phosphate derivative of tocopherol is unique for its strong antioxidant properties, making it valuable in protecting biological systems from oxidative stress.
Conclusion
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a versatile compound with significant applications in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
425429-22-7 |
|---|---|
Molekularformel |
C47H86NO9P |
Molekulargewicht |
840.2 g/mol |
IUPAC-Name |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C29H51O5P.C18H35NO4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h20-22H,9-19H2,1-8H3,(H2,30,31,32);2-16H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
OBMWLTCLUNTCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)


![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

